

PXS-5153A liver function ALT AST improvement data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PXS-5153A

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Liver Function Improvement Data

The following data comes from a study on rats with carbon tetrachloride (CCl₄)-induced liver fibrosis, which were therapeutically treated with **PXS-5153A** after fibrosis was established [1].

Table 1: Plasma ALT & AST Levels in CCl₄-Induced Rat Model

Treatment Group	ALT Level (Percent of CCl ₄ Control)	AST Level (Percent of CCl ₄ Control)
CCl ₄ only (Disease Control)	100%	100%
PXS-5153A (3 mg/kg, once daily)	~60%*	~75%*
PXS-5153A (10 mg/kg, three times per week)	~50%*	~65%*
PXS-5153A (10 mg/kg, once daily)	~40%*	~55%*

*Note: Values are approximate, read from graphical data in the study [1]. All **PXS-5153A** treatment groups showed statistically significant reductions ($p < 0.05$) in ALT and AST compared to the CCl₄ control group.*

The study also measured the reduction of fibrosis through collagen content [1]:

Table 2: Reductions in Fibrosis and Collagen Crosslinks

Metric Measured	Findings with PXS-5153A Treatment
Hydroxyproline (HYP)	Significant reduction compared to CCl ₄ group [1].
Fibrillar Collagen (Picrosirius red staining)	2.2-fold increase from disease reversed with PXS-5153A [1].
Immature & Mature Collagen Crosslinks	Substantially reduced compared to CCl ₄ -treated animals [1].

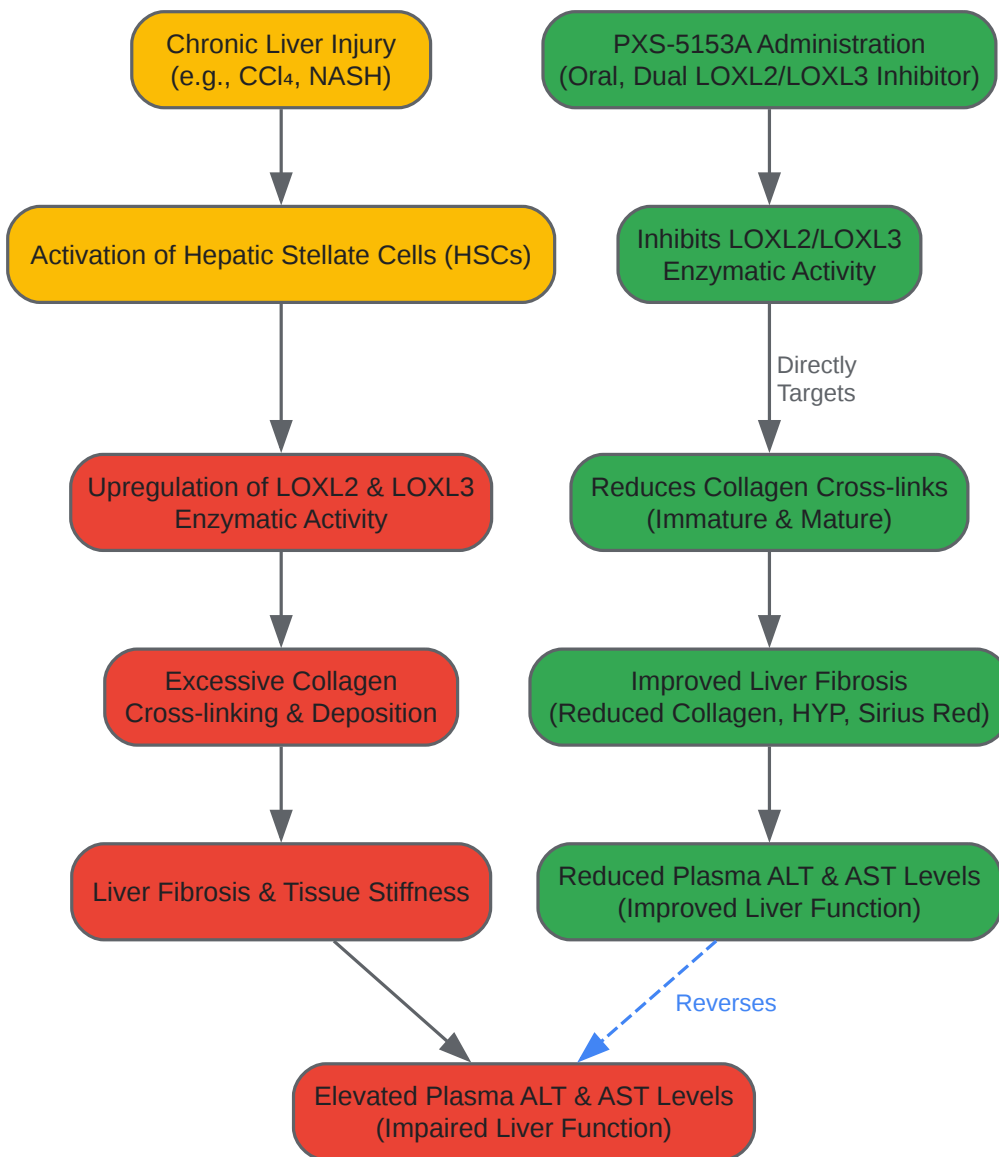
Experimental Protocol Details

Here is the detailed methodology from the key experiments cited above [1]:

- **Animal Model:** Sprague Dawley rats.
- **Fibrosis Induction:** Oral administration of 0.25 µL/g CCl₄ in olive oil, 3 times per week for 6 weeks.
- **Treatment Protocol:**
 - **Therapeutic Regimen:** PXS-5153A was administered by oral gavage **after 3 weeks** of CCl₄ administration, once fibrosis was established.
 - **Dosing:** Continued for the remainder of the study at 3 mg/kg (low dose) or 10 mg/kg (high dose) once a day, or 10 mg/kg three times a week.
- **Sample Collection:** Animals were killed 48 hours after the last CCl₄ dose. Liver tissue was collected and analyzed.
- **Key Analytical Methods:**
 - **Liver Function:** ALT and AST levels were assessed in plasma.
 - **Collagen & Crosslinks:** Measured from snap-frozen liver tissue via UHPLC-ESI-MS/MS after acid hydrolysis.
 - **Fibrosis Staining:** One liver lobe was fixed in formalin and stained with Sirius red to quantify the percentage coverage area of fibrillar collagen.

LOXL2/3 Inhibition in Liver Fibrosis Pathway

The diagram below illustrates the mechanism by which PXS-5153A improves liver fibrosis and function, based on the described research [1] [2].



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Diagram 1. Mechanism of **PXS-5153A** in ameliorating liver fibrosis and improving function. **PXS-5153A** directly inhibits LOXL2/3 enzymatic activity, reducing collagen cross-links and fibrosis, which leads to improved liver function marked by reduced ALT/AST [1].

Key Comparative Insights

- **Direct vs. Broader Mechanisms:** **PXS-5153A** is a dual LOXL2/LOXL3 enzymatic inhibitor, functioning as a direct and fast-acting small molecule [1] [3]. This contrasts with functional antibodies

(like AB0023) or other small molecules (PAT-1251), offering potential differences in onset and potency [1].

- **Efficacy in Established Fibrosis:** A key strength of the data is that **PXS-5153A** demonstrated efficacy even when administered **therapeutically** after fibrosis was already established, which is clinically more relevant than preventive models [1].
- **Multi-Organ Potential:** The same study also reported that **PXS-5153A** improved cardiac output in a model of myocardial infarction, suggesting its therapeutic potential extends beyond the liver [1].

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